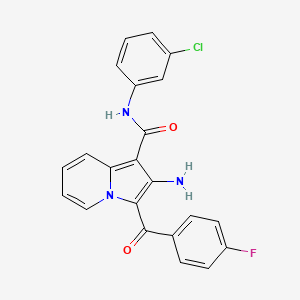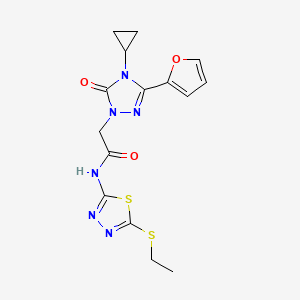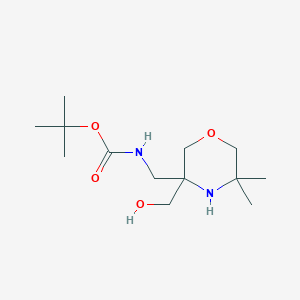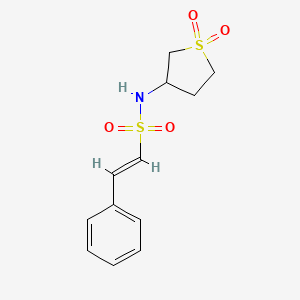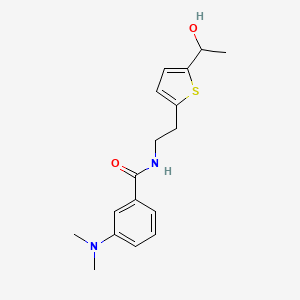![molecular formula C8H10F3NO2 B2720818 1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol CAS No. 866135-03-7](/img/structure/B2720818.png)
1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol is a chemical compound with the molecular formula C8H10F3NO2 . It is a solid substance and has a molecular weight of 209.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h1-3,7,12-13H,4-5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid substance .科学的研究の応用
Heteroaryl Replacements in Trifluoro-3-Amino-2-Propanols
Research on trifluoro-3-amino-2-propanols, including modifications with heteroaryl groups like furyl analogues, has shown these compounds to be potent inhibitors of cholesteryl ester transfer protein (CETP). Such modifications enhance their potency, suggesting potential applications in biochemical pathways involving CETP, a critical factor in lipid metabolism (Massa et al., 2001).
Solvent Effects on Peptide Structures
Trifluoroethanol (TFE), a related compound, has been studied for its ability to stabilize α-helical structures in peptides. This property is utilized in conformational studies of peptides and proteins, providing a tool for understanding protein folding and structure-function relationships in a non-aqueous environment (Myers et al., 1998).
Catalytic and Synthetic Applications
Trifluoroethanol has also found use as a recyclable medium in promoting one-pot synthesis of α-amino nitriles and phosphonates, demonstrating the potential of fluoroalcohols in facilitating environmentally friendly chemical syntheses (Heydari et al., 2009).
Fluorine Effects on Protein and Peptide Behavior
The introduction of fluorine atoms, as seen in trifluoroethanol, significantly impacts the behavior of proteins and peptides. These effects include the induction of α-helical structures and denaturation of native protein structures, providing insights into the role of fluorine in bioactive molecule design (Hong et al., 1999).
Fluorinated Polyimides for Optical and Electronic Applications
Research on trifluoromethyl-substituted polyimides highlights the role of fluorinated compounds in creating materials with low dielectric constants, high optical transparency, and excellent thermal stability. These properties are critical for applications in electronics and optoelectronics, suggesting potential uses for related fluorinated compounds in material science (Tao et al., 2009).
Safety and Hazards
This compound is associated with several hazard statements: H302, H312, H332 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1,1,1-trifluoro-3-(furan-2-ylmethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h1-3,7,12-13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETPXZLRQMSDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2720736.png)
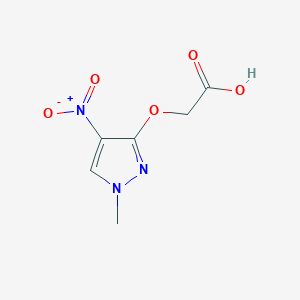

![3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid](/img/structure/B2720740.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2720741.png)
